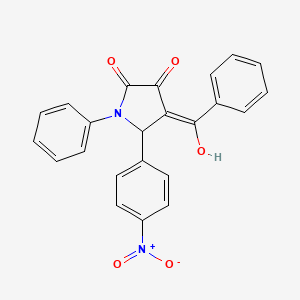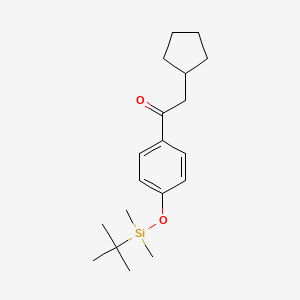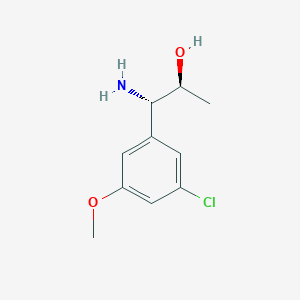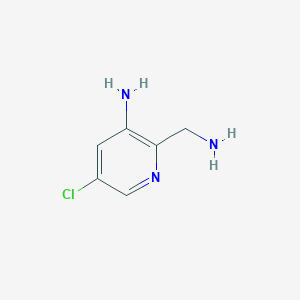
1-(3,5-Difluorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)guanidine is a chemical compound with the molecular formula C7H7F2N3 and a molecular weight of 171.15 g/mol It is characterized by the presence of a guanidine group attached to a 3,5-difluorophenyl ring
Métodos De Preparación
The synthesis of 1-(3,5-Difluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group or the aromatic ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their function. This interaction can affect molecular pathways and lead to specific biological effects .
Comparación Con Compuestos Similares
1-(3,5-Difluorophenyl)guanidine can be compared with other guanidine derivatives, such as diphenylguanidine and guanethidine . While these compounds share the guanidine functional group, their chemical structures and properties differ. For example, diphenylguanidine is used as a complexing agent and in rubber vulcanization, whereas guanethidine is an antihypertensive agent . The presence of the 3,5-difluorophenyl ring in this compound makes it unique and may confer specific properties and applications not seen in other guanidine derivatives.
Similar Compounds
- Diphenylguanidine
- Guanethidine
- N,N’-Disubstituted guanidines
Propiedades
Fórmula molecular |
C7H7F2N3 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
UUUFHPHWWSTWSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole](/img/structure/B13038328.png)



![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)









